Coumarin 106

概要

説明

Coumarin 106, also known as 7-diethylamino-4-methylcoumarin, is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of aromatic organic compounds characterized by a benzopyrone structure. This compound is widely recognized for its fluorescent properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Coumarin 106 can be synthesized through several methods, with the Pechmann condensation being one of the most common. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of coumarin derivatives.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

化学反応の分析

Enzyme Inhibition Activity

Coumarin 106 demonstrates potent inhibitory effects on cholinesterases, critical enzymes in neurotransmitter regulation:

Acetylcholinesterase (AChE) Inhibition

-

Mechanism : Mixed-type inhibition, binding both the active gorge and peripheral anionic site of AChE .

-

Kinetic Parameters :

Parameter Value pIC₅₀ 4.97 ± 0.09 Kᵢ 2.36 ± 0.17 μM

Butyrylcholinesterase (BChE) Inhibition

-

Potency : Slightly lower than AChE inhibition (pIC₅₀ = 4.56 ± 0.06) .

-

Selectivity : Preferential inhibition of AChE over BChE, suggesting potential therapeutic relevance for neurological disorders .

Hydroxylation

-

CYP450-Mediated : Likely undergoes aromatic hydroxylation via cytochrome P450 isoforms (e.g., CYP2A6) .

Epoxidation

-

Coumarin 3,4-Epoxide : A reactive intermediate formed during lactone ring cleavage, leading to downstream metabolites like ortho-hydroxyphenylacetaldehyde .

Photochemical Reactivity

Coumarin derivatives exhibit phototransfer electron activity, with substituents influencing excited-state dynamics :

-

Substituent Effects : Electron-donating groups (e.g., alkylated amino) enhance fluorescence quantum yields by reducing non-radiative energy loss .

-

Charge Transfer : Electron-withdrawing groups (e.g., trifluoromethyl) redshift absorption/fluorescence maxima .

Computational Binding Studies

Molecular docking and dynamics simulations confirm dual binding modes for this compound:

-

Primary Binding : At the AChE active gorge (Trp86, Tyr337 residues) .

-

Secondary Binding : At the peripheral anionic site (Asp74, Tyr124 residues) .

Toxicity Profile

-

Caco-2 Cell Assays : Non-toxic at tested concentrations, supporting its safety profile for further pharmacological evaluation .

Comparative Analysis

| Property | AChE Inhibition | BChE Inhibition |

|---|---|---|

| pIC₅₀ | 4.97 ± 0.09 | 4.56 ± 0.06 |

| Inhibition Type | Mixed-type | Mixed-type |

| Key Residues | Trp86, Tyr337, Asp74 | Not reported |

科学的研究の応用

Pharmacological Applications

1.1 Acetylcholinesterase Inhibition

Coumarin 106 has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Research indicates that C106 exhibits mixed-type inhibition with a pIC50 value of 4.97 and a Ki of 2.36 μM for AChE, while showing slightly lower potency against BChE (pIC50 = 4.56) .

Table 1: Inhibition Potency of this compound

| Enzyme Type | pIC50 | Ki (μM) |

|---|---|---|

| Acetylcholinesterase | 4.97 | 2.36 |

| Butyrylcholinesterase | 4.56 | - |

The mechanism of action involves binding at both the active site and the peripheral anionic site of AChE, making it a promising candidate for further drug development against Alzheimer's disease .

1.2 Neuroprotective Effects

Studies have shown that coumarin derivatives, including C106, possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where cholinergic dysfunction is prevalent . The ability to inhibit cholinesterases positions C106 as a potential therapeutic agent in treating conditions like Alzheimer's disease.

Material Science Applications

2.1 Luminescent Properties

This compound is utilized as a dipolar laser dye due to its luminescent properties. It has been studied for its application in various polymer matrices, such as poly(vinyl alcohol) (PVA), where it exhibits efficient room temperature phosphorescence . This property is harnessed in optical sensors and imaging technologies.

Table 2: Luminescent Properties of this compound

| Property | Value |

|---|---|

| Solubility | High in polar solvents |

| Phosphorescence | Efficient at room temperature |

| Application | Optical sensors |

The phosphorescence can be excited using long-wavelength light, making it suitable for applications in encryption and decryption technologies .

Case Studies

3.1 In Vitro Studies on Cholinesterase Inhibition

A study involving a library of coumarins demonstrated that C106 was the most effective AChE inhibitor among the tested compounds . The research employed kinetic studies and computational modeling to elucidate the binding interactions, confirming its potential as a lead compound for drug development.

3.2 Environmental Monitoring

C106 has also found applications in environmental science as a fluorescent probe for detecting heavy metals like Hg²⁺ in water samples. The compound reacts with Hg²⁺ to produce strong fluorescence, enabling sensitive detection even at low concentrations . This application highlights its versatility beyond pharmacological uses.

作用機序

The mechanism of action of Coumarin 106 is primarily based on its ability to interact with biological molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions enable this compound to bind to specific molecular targets, influencing various biochemical pathways. In medicinal applications, this compound has been shown to inhibit enzymes and disrupt cellular processes, leading to its potential therapeutic effects.

類似化合物との比較

Coumarin 106 can be compared with other coumarin derivatives, such as:

Coumarin 102: Known for its strong fluorescence and used in similar applications as this compound.

Coumarin 120: Exhibits different spectral properties and is used in specific fluorescence-based assays.

Coumarin 151: Has unique photophysical properties, making it suitable for specialized applications in fluorescence microscopy.

Uniqueness of this compound: this compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for various fluorescence-based applications. Its ability to undergo diverse chemical modifications further enhances its versatility in scientific research and industrial applications.

生物活性

Coumarin 106 is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Coumarins

Coumarins are a class of compounds characterized by a benzopyrone structure, which are widely distributed in nature. They exhibit a range of biological activities including anticoagulant, anticancer, antioxidant, antiviral, anti-inflammatory, and neuroprotective effects . The unique properties of coumarins make them valuable in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of AChE, with a mixed-type inhibition profile. Kinetic studies have revealed a pIC(50) value of 4.97 ± 0.09 and an inhibition constant (K_i) of 2.36 ± 0.17 µM . The binding interactions occur at both the active site and the peripheral anionic site of AChE, which enhances its inhibitory efficacy. Additionally, it shows moderate inhibition against BChE with a pIC(50) value of 4.56 ± 0.06 .

In Vitro Studies

In vitro assays utilizing a microtiter plate format demonstrated that this compound was the most effective AChE inhibitor among a library of coumarin derivatives tested at concentrations of 5 and 30 µM . Further computational studies confirmed its interaction with AChE, indicating its potential as a lead compound for Alzheimer's disease treatment.

Case Studies

- Neuroprotective Effects : In studies involving Caco-2 cells, this compound exhibited non-toxic characteristics while effectively inhibiting cholinesterases. This suggests its potential application in neurodegenerative conditions where cholinergic dysfunction is prevalent .

- Antioxidant Activity : Coumarin derivatives have been linked to antioxidant properties. For instance, certain coumarins demonstrate significant radical-scavenging activity and lipid peroxidation inhibition, contributing to their protective effects against oxidative stress .

Comparative Biological Activities

The following table summarizes the biological activities associated with this compound compared to other coumarin derivatives:

| Compound | AChE Inhibition (pIC50) | BChE Inhibition (pIC50) | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | 4.97 ± 0.09 | 4.56 ± 0.06 | Moderate | Non-toxic |

| Other Coumarins | Varies widely | Varies widely | High | Varies |

特性

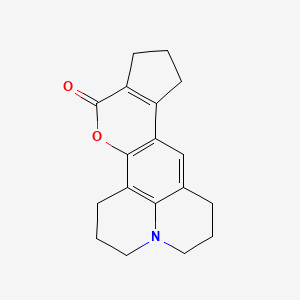

IUPAC Name |

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSRPENMALNOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068285 | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41175-45-5 | |

| Record name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RGV583D48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Coumarin 106 and are there any notable features?

A1: this compound (2,3,6,7,10,11-hexahydro-1H,5H–cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one) is characterized by a nearly planar structure. [] It consists of fused rings, including a piperidine ring, which exhibits some degree of conformational flexibility due to disorder. [] The piperidine rings adopt flattened conformations, while the cyclopentene ring takes on an envelope conformation. [] In its crystalline form, this compound molecules arrange themselves in parallel stacks. []

Q2: How does annealing impact the luminescent properties of this compound in poly (vinyl alcohol) films?

A2: Annealing significantly influences the luminescent behavior of this compound in poly (vinyl alcohol) (PVA) films. [] While fluorescence intensity moderately decreases, phosphorescence experiences a dramatic multifold increase with annealing. [] This shift is attributed to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), promoting phosphorescence while simultaneously diminishing fluorescence. [] Annealing also affects the PVA polymer itself, altering its optical properties, which necessitates careful background correction during measurements. []

Q3: Can you elaborate on the effect of annealing on the phosphorescence of this compound when directly exciting its triplet state?

A3: Directly exciting the triplet state of this compound using a long wavelength (475 nm) reveals that annealing influences both the S0→T1 absorption and the T1→S0 phosphorescence processes. [] Interestingly, while the phosphorescence lifetime decreases with annealing, the overall phosphorescence intensity increases. [] This suggests that annealing leads to a higher radiative rate for the T1→S0 transition, resulting in brighter but shorter-lived phosphorescence. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。